N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide
Description
N-[(1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide (CAS: 115146-09-3) is a chiral indane derivative featuring a hydroxy group at the 2-position of the dihydroindene scaffold and an acetamide substituent at the 1-position. Its stereochemistry (1R,2S) is critical for biological activity, as evidenced by studies on analogous compounds . This compound is commercially available as a building block for pharmaceutical synthesis, with prices ranging from €654 (50 mg) to €1,824 (500 mg) .
Properties
IUPAC Name |
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7(13)12-11-9-5-3-2-4-8(9)6-10(11)14/h2-5,10-11,14H,6H2,1H3,(H,12,13)/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFQDTUZWKSCIR-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC2=CC=CC=C12)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H](CC2=CC=CC=C12)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169867-81-6 | |
| Record name | rac-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indane ring system, which can be derived from commercially available starting materials.
Hydroxylation: The introduction of the hydroxy group at the 2-position of the indane ring is achieved through hydroxylation reactions. Common reagents for this step include osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Acetylation: The hydroxy group is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reactions efficiently, and purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield the corresponding alcohol.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules. It is also employed in stereochemical studies to understand the behavior of chiral compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals, where its chiral properties are advantageous.
Mechanism of Action
The mechanism of action of N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide involves its interaction with specific molecular targets. The hydroxy and acetamide groups play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. Pathways involved include enzyme inhibition, receptor modulation, and signal transduction.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities between the target compound and related indane-based acetamides:
Metabolic and Pharmacokinetic Profiles
- Stereochemical Influence: The (1R,2S) configuration of the hydroxy group may enhance metabolic stability compared to non-hydroxylated analogues (e.g., CAS 10408-91-0), as hydroxylation often reduces phase I metabolism rates .
- Comparative Solubility: Hydroxy-containing derivatives generally exhibit higher aqueous solubility than their non-polar counterparts (e.g., N-(2,3-dihydro-1H-inden-5-yl)acetamide), which is critical for oral bioavailability .
Research Findings and Clinical Relevance
- Crystallographic Studies : The molecular packing of similar compounds (e.g., N-cyclopentyl derivatives) reveals hydrogen-bonding networks involving acetamide and hydroxy groups, which stabilize crystal structures .
Biological Activity
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 191.23 g/mol. The compound features a hydroxyl group and an acetamide moiety that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 g/mol |
| LogP | 2.24 |
| Polar Surface Area | 78 Å |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which may help in reducing oxidative stress in cells.
- Neuroprotective Effects : Studies suggest that it may have neuroprotective properties, potentially beneficial in conditions such as neurodegenerative diseases.
- Anti-inflammatory Properties : Preliminary findings indicate that the compound can modulate inflammatory pathways, which could be useful in treating inflammatory diseases.
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- The hydroxyl group may play a crucial role in scavenging free radicals.
- Interaction with specific receptors involved in neuroprotection and inflammation modulation could be significant.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Neuroprotection : A study published in Frontiers in Neuroscience demonstrated that this compound provided protection against neuronal cell death induced by oxidative stress in vitro. The mechanism was linked to the activation of the Nrf2 pathway, enhancing the expression of antioxidant genes.
- Inflammation Modulation : Research published in Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of this compound in animal models of arthritis. It was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Antioxidant Activity Assessment : An investigation into its antioxidant capacity revealed that the compound exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
